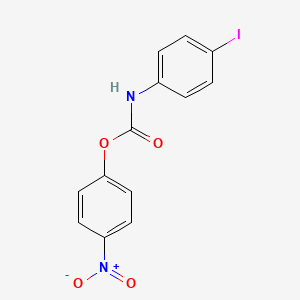
(4-nitrophenyl) N-(4-iodophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-nitrophenyl) N-(4-iodophenyl)carbamate is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of an iodo-substituted phenyl group and a nitro-substituted phenyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-nitrophenyl) N-(4-iodophenyl)carbamate typically involves a nucleophilic substitution reaction. One common method is the reaction of 4-nitrophenyl chloroformate with 4-iodoaniline in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(4-nitrophenyl) N-(4-iodophenyl)carbamate can undergo various chemical reactions, including:
Nucleophilic Substitution: The ester group can be targeted by nucleophiles, leading to the formation of different carbamate derivatives.
Oxidation: The iodo group can be oxidized to form iodo-substituted phenols or other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Triethylamine, dichloromethane, and 4-iodoaniline.
Reduction: Hydrogen gas, palladium catalyst.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Nucleophilic Substitution: Various carbamate derivatives.
Reduction: 4-Amino-phenyl-carbamic acid 4-nitro-phenyl ester.
Oxidation: Iodo-substituted phenols.
Scientific Research Applications
(4-nitrophenyl) N-(4-iodophenyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-nitrophenyl) N-(4-iodophenyl)carbamate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the carbamate group can form covalent bonds with nucleophilic sites on enzymes or other proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (4-Iodo-phenyl)-carbamic acid phenyl ester
- (4-Iodo-phenyl)-carbamic acid 4-methyl-phenyl ester
- (4-Iodo-phenyl)-carbamic acid 4-chloro-phenyl ester
Uniqueness
(4-nitrophenyl) N-(4-iodophenyl)carbamate is unique due to the presence of both an iodo and a nitro group. This combination imparts distinct chemical reactivity and potential biological activity compared to other carbamate derivatives. The nitro group, in particular, can undergo redox reactions that are not possible with other substituents .
Properties
Molecular Formula |
C13H9IN2O4 |
|---|---|
Molecular Weight |
384.13 g/mol |
IUPAC Name |
(4-nitrophenyl) N-(4-iodophenyl)carbamate |
InChI |
InChI=1S/C13H9IN2O4/c14-9-1-3-10(4-2-9)15-13(17)20-12-7-5-11(6-8-12)16(18)19/h1-8H,(H,15,17) |
InChI Key |
IBQNAVALEUIACU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















